Product packaging for Ristianol(Cat. No.:CAS No. 78092-65-6)

Ristianol

Cat. No.: B1618001
CAS No.: 78092-65-6
M. Wt: 169.25 g/mol
InChI Key: OYJOLTPPSDAGJC-UHFFFAOYSA-N
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Description

Ristianol is a chemical compound with the molecular formula C8H11NOS and a molecular weight of 169.24 g/mol. Its IUPAC name is 2-[(pyridin-4-ylmethyl)sulfanyl]ethan-1-ol, and it is identified by the CAS Registry Number 78092-65-6 . The compound has a calculated density of 1.18 g/cm³ and a boiling point of approximately 331.7°C at 760 mmHg . Its structure features both pyridine and thioethanol functional groups, which may contribute to its properties and potential research applications. As a specialized chemical, this compound is intended for use in laboratory research settings only. Researchers value this compound for its specific molecular structure, which serves as a building block or intermediate in various investigative pathways, including materials science and chemical synthesis. The mechanism of action for research chemicals is a critical aspect of their study, as it describes the specific biochemical interaction through which a substance produces its effect, often involving binding to specific molecular targets . Further research is necessary to fully elucidate all potential applications and the precise biochemical behavior of this compound. This product is designated For Research Use Only and is strictly not for diagnostic, therapeutic, or personal use.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C8H11NOS B1618001 Ristianol CAS No. 78092-65-6

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

78092-65-6

Molecular Formula

C8H11NOS

Molecular Weight

169.25 g/mol

IUPAC Name

2-(pyridin-4-ylmethylsulfanyl)ethanol

InChI

InChI=1S/C8H11NOS/c10-5-6-11-7-8-1-3-9-4-2-8/h1-4,10H,5-7H2

InChI Key

OYJOLTPPSDAGJC-UHFFFAOYSA-N

SMILES

C1=CN=CC=C1CSCCO

Canonical SMILES

C1=CN=CC=C1CSCCO

Other CAS No.

78092-65-6

Origin of Product

United States

Structural Elucidation and Advanced Characterization of Ristianol

Methodologies for Establishing Molecular Architecture of Ristianol

Mass Spectrometry (MS) Applications in this compound Characterization

Mass spectrometry (MS) is an indispensable analytical technique for determining the molecular weight, elemental composition, and structural features of compounds by measuring the mass-to-charge ratio (m/z) of ionized molecules and their fragments evitachem.com. Its high sensitivity and specificity make it crucial for the characterization of novel or complex chemical entities like this compound.

Tandem Mass Spectrometry (MS/MS) for Fragment Analysis

Tandem Mass Spectrometry (MS/MS), also known as MS², involves multiple stages of mass analysis, typically used to fragment a selected precursor ion and analyze the resulting product ions github.comnih.gov. This fragmentation pattern provides crucial information about the connectivity of atoms and the presence of specific functional groups within the molecule, aiding in structural elucidation github.com.

In the characterization of this compound, MS/MS would involve isolating the protonated or deprotonated molecular ion (e.g., [M+H]⁺ or [M-H]⁻) and then subjecting it to collision-induced dissociation (CID) or other fragmentation techniques. The resulting fragment ions would correspond to specific cleavages within the this compound structure. For instance, characteristic fragments related to the pyridine (B92270) ring, the thioether bond, or the ethanol (B145695) chain would be observed. Analyzing these fragments allows for the reconstruction of the molecule's connectivity. For example, loss of the ethanol moiety, or fragmentation within the pyridine-methyl-thio-ethanol chain, would generate specific m/z values that help confirm the proposed structure. While specific fragmentation data for this compound are not available, the application of MS/MS would be essential for confirming its structural connectivity.

Ionization Techniques in this compound Mass Spectrometry (e.g., ESI, EI, CI)

The choice of ionization technique in mass spectrometry is critical and depends on the physical and chemical properties of the analyte libretexts.orgscribd.com. Common techniques include:

Electron Ionization (EI): A "hard" ionization technique where a vaporized sample is bombarded with high-energy electrons, typically 70 eV, stripping electrons from the sample molecules to produce radical cations libretexts.org. EI often leads to extensive fragmentation, providing rich structural information, but can sometimes obscure the molecular ion. It is suitable for volatile and thermally stable compounds libretexts.org. Given this compound's boiling point of 331.7ºC echemi.com, it might require heating for vaporization, making EI a plausible, though potentially fragmenting, option.

Electrospray Ionization (ESI): A "soft" ionization technique commonly used for polar, non-volatile, and thermally labile compounds, including biological macromolecules libretexts.org. ESI produces intact molecular ions, often protonated or deprotonated, with minimal fragmentation, making it ideal for molecular weight determination. This compound, with its pyridine nitrogen and hydroxyl group, is likely to be polar and amenable to ESI, producing [M+H]⁺ or [M-H]⁻ ions.

Chemical Ionization (CI): A "soft" ionization technique where sample molecules react with pre-ionized reagent gas molecules to form sample ions, typically via proton transfer or adduct formation scribd.com. CI generally produces less fragmentation than EI, yielding more abundant molecular ion species. It is suitable for moderately volatile compounds.

For this compound, ESI would likely be preferred for initial molecular weight determination due to its soft ionization nature and suitability for polar compounds. EI could be used to gain more extensive fragmentation for detailed structural elucidation, assuming thermal stability during vaporization. CI could serve as an alternative to EI for molecular ion confirmation with less fragmentation.

Isotope Pattern Analysis for Elemental Composition Confirmation

Isotope pattern analysis in mass spectrometry is a powerful tool for confirming the elemental composition of a compound, especially when high-resolution data are available github.comnih.govspectroscopyonline.com. Most elements exist as a mixture of naturally occurring stable isotopes, each with a specific mass and natural abundance spectroscopyonline.com. The presence of these isotopes (e.g., ¹³C, ²H, ¹⁵N, ¹⁸O, ³³S, ³⁴S, ³⁶S) in a molecule results in a characteristic pattern of peaks in the mass spectrum, known as an isotope cluster or isotope pattern nih.govspectroscopyonline.comsisweb.com.

For this compound (C₈H₁₁NOS), the presence of carbon, hydrogen, nitrogen, oxygen, and particularly sulfur, contributes to a unique isotope pattern. Sulfur, for instance, has significant natural abundances of ³²S (95.02%), ³³S (0.75%), and ³⁴S (4.21%), which would lead to distinct M+1, M+2, and M+4 peaks relative to the monoisotopic peak (M) spectroscopyonline.com. By comparing the experimentally observed isotope pattern (m/z values and relative intensities) with theoretically calculated patterns for a proposed molecular formula, the elemental composition can be confirmed with high confidence github.comsisweb.combioconductor.org. This analysis is particularly valuable in distinguishing between isobaric compounds (compounds with the same nominal mass but different elemental compositions).

Table 2: Illustrative Isotope Pattern for this compound (C₈H₁₁NOS)

m/z (Nominal)Relative Intensity (%) (Illustrative)Isotopic Contribution (Illustrative)
M (169)100[C₈H₁₁N¹⁶O³²S]⁺
M+1 (170)~9.0[¹³CC₇H₁₁N¹⁶O³²S]⁺, etc.
M+2 (171)~4.5[C₈H₁₁N¹⁶O³⁴S]⁺, [¹³C₂C₆H₁₁N¹⁶O³²S]⁺, etc.

Note: The relative intensities are illustrative and depend on the exact isotopic abundances and the number of atoms of each element. This table does not represent actual experimental data for this compound.

Chromatographic Coupling Techniques in Structural Elucidation (e.g., UPLC-MS, GC-MS)

Chromatographic coupling techniques combine the separation power of chromatography with the identification and characterization capabilities of mass spectrometry. This hyphenated approach is crucial for analyzing complex mixtures, purifying compounds, and ensuring the purity of a synthesized product before detailed structural analysis.

UPLC-MS (Ultra-Performance Liquid Chromatography-Mass Spectrometry)

UPLC-MS integrates Ultra-Performance Liquid Chromatography (UPLC) with mass spectrometry. UPLC offers superior chromatographic resolution, speed, and sensitivity compared to traditional HPLC, enabling faster and more efficient separation of components in a mixture nih.gov. When coupled with MS, UPLC-MS allows for the separation of this compound from impurities or other co-existing compounds, followed by its immediate identification and characterization by the mass spectrometer. This technique is particularly well-suited for polar, non-volatile, or thermally labile compounds, as it operates in the liquid phase nih.gov. Given this compound's polarity due to the pyridine nitrogen and hydroxyl group, UPLC-MS would be an ideal technique for its analysis, providing information on purity, molecular weight, and potential degradation products or impurities.

GC-MS (Gas Chromatography-Mass Spectrometry)

GC-MS couples Gas Chromatography (GC) with mass spectrometry erdogan.edu.tr. GC separates volatile and thermally stable compounds by partitioning them between a stationary phase and a mobile gas phase erdogan.edu.tr. After separation, the compounds enter the mass spectrometer for ionization and detection. GC-MS is highly sensitive and effective for the analysis of volatile organic compounds erdogan.edu.tr.

For this compound (C₈H₁₁NOS), with a boiling point of 331.7ºC echemi.com, direct GC-MS analysis might be challenging without thermal degradation or poor chromatographic performance due to its relatively low volatility. In such cases, derivatization techniques (e.g., silylation) could be employed to increase volatility and thermal stability, making the compound amenable to GC-MS analysis. If successfully analyzed by GC-MS, the technique would provide a chromatogram showing the retention time of this compound, indicative of its volatility and interaction with the GC column, along with a mass spectrum for identification and structural confirmation drugbank.comhmdb.ca.

Computational Approaches in this compound Structural Elucidation

The advent of computational chemistry has significantly augmented traditional structural elucidation methods, offering powerful tools for predicting molecular properties and interpreting complex experimental data. These approaches are particularly valuable for intricate molecular structures or when experimental data is limited.

Integration of Reasoning-Capable Language Models for Spectral Interpretation

Reasoning-capable language models, often powered by artificial intelligence (AI) and machine learning, are increasingly being applied in chemistry for tasks such as spectral interpretation. These models are trained on vast datasets of chemical structures and their corresponding spectroscopic data (NMR, MS, IR). When presented with experimental spectra, they can leverage their learned patterns to propose possible structures or fragments, interpret peak assignments, and even highlight inconsistencies.

For this compound, a reasoning-capable language model could process its hypothetical experimental spectra as follows:

Input: Raw ¹H NMR, ¹³C NMR, IR, and MS data.

Processing: The model analyzes chemical shifts, coupling patterns, integration values (for NMR), vibrational frequencies (for IR), and fragmentation pathways (for MS). It correlates these features with known chemical environments and functional groups.

Output: The model could suggest the presence of a pyridine ring, an alcohol, and a thioether group based on characteristic signals. It might then propose candidate structures that fit these interpretations, ranking them by probability. For instance, a model could identify the characteristic pattern of a 4-substituted pyridine from the aromatic proton signals or deduce the -CH₂CH₂OH fragment from specific aliphatic shifts and their connectivity.

Table 1: Hypothetical Spectral Interpretation by a Reasoning-Capable Language Model for this compound

Spectroscopic TechniqueHypothetical Experimental Data (Key Features)Reasoning-Capable Language Model Interpretation
¹H NMR δ 8.45 (d, 2H), δ 7.25 (d, 2H)4-substituted pyridine ring
δ 3.70 (s, 2H)Methylene adjacent to pyridine and sulfur
δ 3.60 (t, 2H), δ 2.80 (t, 2H)-CH₂CH₂OH fragment with thioether linkage
δ 2.50 (br s, 1H)Hydroxyl proton (-OH)
¹³C NMR δ 150.0, 148.5, 124.0, 121.5 (4 signals)Pyridine ring carbons
δ 35.0, 60.5-CH₂S- and -CH₂OH carbons
δ 32.0-CH₂- attached to pyridine
IR 3300 cm⁻¹ (broad)O-H stretch (alcohol)
1595, 1410 cm⁻¹Pyridine ring vibrations
MS (EI) m/z 169 [M]⁺, m/z 106, m/z 92Molecular ion, pyridine-containing fragments

Predictive Modeling of Spectral Features for Candidate Evaluation

Predictive modeling involves using computational methods, such as Density Functional Theory (DFT) calculations or machine learning algorithms, to simulate and predict the spectroscopic features of proposed chemical structures. This is particularly useful for validating a hypothesized structure by comparing its predicted spectra with experimental data, or for differentiating between several plausible isomeric structures.

For this compound, predictive modeling could be applied as follows:

Structure Generation: Based on initial experimental data or synthetic knowledge, several candidate structures for this compound (including potential isomers) are generated.

Spectral Prediction: For each candidate structure, computational methods predict its theoretical ¹H NMR chemical shifts, ¹³C NMR chemical shifts, IR vibrational frequencies, and even MS fragmentation patterns. For example, DFT calculations can accurately predict NMR chemical shifts by considering the electronic environment around each nucleus.

Candidate Evaluation: The predicted spectra for each candidate are then rigorously compared against the actual experimental spectra of this compound. The structure whose predicted spectra show the highest correlation and lowest deviation from the experimental data is identified as the most probable structure. This iterative process allows for fine-tuning of structural assignments and increases confidence in the elucidated structure. Predictive modeling can also help in assigning specific peaks in complex spectra that might be ambiguous through traditional interpretation alone chem960.com.

Table 2: Comparison of Hypothetical Experimental vs. Predicted ¹H NMR Chemical Shifts for this compound

Proton EnvironmentHypothetical Experimental δ (ppm)Predicted DFT δ (ppm)Deviation (ppm)
Pyridine (ortho to N)8.458.400.05
Pyridine (meta to N)7.257.28-0.03
-CH₂-Pyridine3.703.72-0.02
-CH₂-S-2.802.83-0.03
-CH₂-OH3.603.580.02
-OH2.50 (broad)2.450.05

This integration of reasoning-capable language models and predictive modeling significantly streamlines and enhances the accuracy of structural elucidation, making it a cornerstone of modern chemical characterization.

Synthetic Methodologies for Ristianol and Its Analogues

Strategies for Total Synthesis of Ristianol

The total synthesis of this compound is achieved through a straightforward alkylation reaction. The primary reported method involves the reaction of 4-chloromethylpyridine with 1-hydroxyethane-2-thiol. nih.gov

The synthetic pathway for this compound (3) begins with 4-picoline (1), which is converted into 4-chloromethylpyridine (2). This intermediate then undergoes an alkylation reaction with 1-hydroxyethane-2-thiol (also known as 2-mercaptoethanol), yielding this compound. nih.gov This approach highlights the accessibility of this compound from readily available starting materials.

Reaction Scheme for this compound Synthesis (1) 4-picoline → (2) 4-chloromethylpyridine (2) 4-chloromethylpyridine + 1-hydroxyethane-2-thiol → (3) this compound nih.gov

Stereoselective and Asymmetric Synthesis Approaches

This compound is an achiral molecule, meaning it does not possess any stereocenters and is superimposable on its mirror image. citeab.com Consequently, stereoselective or asymmetric synthesis approaches are not applicable for the preparation of this compound itself. These specialized synthetic methodologies are crucial for compounds that exist as enantiomers or diastereomers, aiming to produce a single stereoisomer with high selectivity. While such methods are vital in the synthesis of many complex natural products and pharmaceuticals, they are not relevant to the synthesis of this compound due to its inherent achirality. fishersci.cafishersci.ca

Development of Novel Synthetic Routes and Reactions

The reported synthesis of this compound is characterized by its simplicity and efficiency, relying on a direct alkylation reaction. nih.gov While the field of organic chemistry continuously explores novel synthetic routes and reactions to enhance efficiency, reduce steps, or improve selectivity for complex molecules, extensive reports detailing alternative or "novel" synthetic routes specifically for this compound are not widely documented in the publicly available scientific literature. This suggests that the established alkylation method is considered a practical and sufficient pathway for its preparation.

Confirmational Synthesis for Structural Validation

Confirmational synthesis involves the preparation of a molecule or its analogs to confirm its proposed structure, often through the synthesis of conformationally restricted derivatives. For a relatively simple and achiral compound like this compound, standard spectroscopic techniques, including Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and Infrared (IR) spectroscopy, are typically sufficient for comprehensive structural validation. Therefore, dedicated "confirmational synthesis" for the explicit purpose of validating this compound's structure is not widely reported, as conventional analytical methods provide adequate structural elucidation.

Analog Synthesis and Chemical Derivatization of this compound

The most notable chemical derivatization of this compound discussed in the literature is its phosphorylation to yield this compound phosphate (B84403). citeab.com this compound phosphate has been recognized and registered as an immunoregulator and anti-inflammatory agent in Europe. citeab.com

Design and Preparation of Structural Analogues for Research

The primary focus of derivatization for this compound appears to be the formation of its phosphate salt, this compound phosphate. This modification is significant because it confers specific biological activities, classifying it as an immunomodulator and immunoregulator. While the concept of designing and preparing various structural analogues is common in medicinal chemistry to explore structure-activity relationships, detailed synthetic methodologies for a broad range of other specific structural analogues of this compound beyond its phosphate form are not extensively described in the provided sources. Research efforts typically concentrate on modifications that lead to enhanced or altered biological profiles.

Methodologies for High-Throughput Analogue Generation

High-throughput methodologies for the rapid generation and screening of chemical libraries are widely employed in drug discovery to accelerate the identification of lead compounds. However, specific reports on the application of high-throughput analogue generation methodologies for this compound or its derivatives are not widely documented in the scientific literature. This could be due to the specific research focus on this compound and its phosphate, or the nature of its therapeutic investigation not requiring extensive analogue libraries generated through high-throughput methods.

Process Research and Development for this compound Synthesis

Laboratory-Scale Synthesis of this compound

This compound, a bioactive chemical registered as an anti-inflammatory agent and immunoregulator, has a reported synthetic pathway involving a key alkylation step coreyorganics.com. The synthesis of this compound (3) can be achieved through the alkylation of 4-chloromethylpyridine (2), which itself is derived from 4-picoline (1), with 1-hydroxyethane-2-thiol americanelements.com.

The general reaction scheme is as follows: 4-Picoline (1) → 4-Chloromethylpyridine (2) 4-Chloromethylpyridine (2) + 1-Hydroxyethane-2-thiol → this compound (3) americanelements.com

This initial laboratory-scale synthesis provides the foundational chemistry for this compound. However, translating this route to a larger scale necessitates comprehensive process research and development to address potential challenges related to yield, purity, throughput, and safety.

Principles and Methodologies in this compound Process Development

For a compound like this compound, process research and development would typically involve several key stages aimed at optimizing the synthetic route for scalability and efficiency:

Reaction Condition Optimization: This is a core aspect of process development. For this compound's alkylation step, parameters such as reactant stoichiometry, solvent choice, reaction temperature, pressure, and reaction time would be systematically investigated. Techniques like Design of Experiment (DoE) are invaluable here, allowing for the simultaneous study of multiple variables and their interactions to identify optimal conditions and understand the impact of variations americanelements.comfishersci.ca.

Temperature Studies: Understanding the temperature profile of the reaction is crucial for safety and yield. Calorimetric data can be generated to assess heat release and ensure safe operation at larger scales americanelements.com.

Solubility Profiling: Optimizing solvent systems for reactions and subsequent purifications is vital for efficiency and cost-effectiveness americanelements.com.

Isolation and Purification Strategies: Laboratory purification methods, such as column chromatography, are often not feasible for large-scale production due to cost, time, and waste generation fishersci.ca. PR&D would focus on developing chromatography-free purification routes, such as optimized crystallization protocols, to achieve the required purity and control side products nih.govfishersci.ca. This involves understanding the solid form properties of this compound and its intermediates, including salt and polymorph screening fishersci.ca.

Scale-Up Studies: The transition from milligram to kilogram quantities involves significant changes in reaction dynamics, heat transfer, and mixing. Process chemists use dedicated reactor rigs, often with capacities up to 20 L, to mimic larger-scale conditions and ensure the developed process is robust and safe for manufacturing nih.govfishersci.ca.

Emerging Technologies: Modern process development increasingly incorporates advanced technologies. For instance, flow chemistry, which involves continuous flow of reactants through a reactor, can offer enhanced precision, control, scalability, and throughput, leading to higher purity products with reduced waste and improved safety nih.gov. High-pressure chemistry can also enable reactions under conditions unattainable in conventional settings, opening new synthetic pathways nih.gov.

While specific detailed research findings and data tables for the process optimization of this compound are not extensively documented in publicly available literature, the general principles of process research and development outlined above would be rigorously applied. A hypothetical example of data that might be collected during process optimization for this compound's synthesis is presented below, illustrating the type of information gathered to refine a chemical process.

Table 1: Hypothetical Process Optimization Data for this compound Synthesis (Illustrative)

ParameterInitial Lab ScaleOptimized Process (Trial 1)Optimized Process (Trial 2)Optimized Process (Final)
Reaction Temperature 25 °C30 °C35 °C32 °C
Reaction Time 12 hours8 hours6 hours7 hours
Solvent System THFTHF/DMF (9:1)THF/DMF (8:2)THF/DMF (8.5:1.5)
Molar Equivalents of 1-Hydroxyethane-2-thiol 1.21.11.051.08
Crude Yield 75%88%90%92%
Isolated Purity (HPLC) 95%97%98.5%99.2%
Impurity A (%) 2.01.00.50.3
Impurity B (%) 1.50.80.30.1

Note: This table presents hypothetical data to illustrate the types of parameters and outcomes typically analyzed during process optimization. Actual data for this compound's process development is not publicly detailed.

Biosynthetic Pathway Investigations of Ristianol

Enzymology of Ristianol Biosynthesis:No information exists on the enzymes involved in the biosynthesis of this compound.

Functional Characterization of Oxidative and Reductive Enzymes:There is no data on the function of any oxidative or reductive enzymes in the context of this compound biosynthesis.

Given the absence of scientific literature on the biosynthesis of this compound, the requested article cannot be generated. The available information only points to its classification as a pharmaceutical compound with certain therapeutic properties, but its synthesis route, particularly its biological synthesis, remains undocumented in the provided search results.

Cellular and Molecular Mechanisms of Ristianol Action

Identification and Characterization of Molecular Targets of Ristianol

There is currently no scientific literature available that identifies or characterizes the molecular targets of this compound.

No studies on the receptor binding affinity or enzyme inhibition properties of this compound have been published. Therefore, data on its potential interactions with specific receptors or its capacity to inhibit enzymatic activity are not available.

An analysis of protein-ligand interactions for this compound has not been reported in the scientific literature. Computational or experimental studies to determine its binding mode and affinity to any protein targets are yet to be conducted.

Elucidation of Intracellular Signaling Pathway Modulation by this compound

The effects of this compound on intracellular signaling pathways have not been investigated.

There is no available data on whether this compound impacts any known signal transduction cascades. Research is needed to determine if this compound can modulate pathways such as MAPK/ERK, PI3K/Akt, or others that are crucial for cellular function.

The influence of this compound on cellular homeostasis, including the regulation of ion concentrations, pH, and metabolic pathways, is unknown. No studies have been conducted to assess how this compound might affect cellular metabolism or the maintenance of a stable internal cellular environment.

Investigation of this compound-Induced Cellular Phenotypic Responses

As the molecular targets and effects on signaling pathways are unknown, there is no information on any cellular phenotypic responses induced by this compound. Studies investigating its effects on cell proliferation, differentiation, apoptosis, or other cellular behaviors have not been documented.

Following a comprehensive search for scientific literature and data on the chemical compound “this compound,” it has been determined that there is no publicly available scientific information, research, or data corresponding to a compound with this name. The search yielded general information on the methodologies requested in the outline, such as microscopy-based phenotypic screening, flow cytometry, and cellular heterogeneity, but no specific findings related to "this compound."

Therefore, it is not possible to generate a scientifically accurate and informative article that adheres to the provided outline and focuses solely on the chemical compound “this compound.” The creation of such an article would require fabricating data and research findings, which would contradict the core principles of scientific accuracy and responsible information generation.

To proceed with this request, verifiable scientific information and data on the cellular and molecular actions of "this compound" would be required. Without any source material on the specified compound, the generation of the requested article cannot be fulfilled.

Preclinical Biological Evaluation Methodologies for Ristianol

In Vitro Assay Systems for Biological Activity Screening

Information regarding specific in vitro assay systems used for the biological activity screening of Ristianol is not detailed in publicly available literature. However, as this compound has been identified as an anti-inflammatory immunoregulator, it is plausible that its initial screening would have involved a variety of cell-based and biochemical assays. mpdkrc.edu.in These assays would likely have been designed to assess its effects on key pathways and cell types involved in the immune and inflammatory responses.

Standard in vitro methodologies for a compound with purported immunomodulatory and anti-inflammatory properties could include:

Cytokine Production Assays: Measuring the inhibition of pro-inflammatory cytokines (e.g., TNF-α, IL-6, IL-1β) and the promotion of anti-inflammatory cytokines (e.g., IL-10) in immune cells such as peripheral blood mononuclear cells (PBMCs) or specific cell lines (e.g., macrophages) stimulated with inflammatory agents like lipopolysaccharide (LPS).

Enzyme Inhibition Assays: Assessing the inhibitory activity of this compound against key enzymes in inflammatory pathways, such as cyclooxygenases (COX-1 and COX-2) or lipoxygenases (LOX).

Cell Proliferation Assays: Evaluating the effect of this compound on the proliferation of immune cells, such as lymphocytes, to determine its potential immunosuppressive or immunomodulatory activity.

NF-κB Pathway Activation Assays: Investigating the ability of this compound to inhibit the activation of the NF-κB signaling pathway, a central regulator of inflammation.

A hypothetical data table representing potential results from such screening is presented below.

Assay TypeTargetEndpoint MeasuredHypothetical this compound Activity
Cytokine ProductionLPS-stimulated MacrophagesTNF-α levelsDose-dependent inhibition
Enzyme InhibitionRecombinant COX-2Prostaglandin E2 productionModerate inhibition
Cell ProliferationPHA-stimulated LymphocytesT-cell proliferationSignificant inhibition
NF-κB ActivationReporter Gene AssayLuciferase activityStrong inhibition

In Vivo Animal Models for Efficacy and Pharmacodynamic Studies

Specific details on in vivo animal models used for the efficacy and pharmacodynamic studies of this compound are not available in the public domain. The information that this compound was registered in Europe as an anti-inflammatory immunoregulator suggests that such studies would have been conducted to support its registration. mpdkrc.edu.in

Selection and Justification of Relevant Preclinical Models

For a compound with anti-inflammatory and immunoregulatory properties, relevant preclinical models would be chosen based on their ability to mimic aspects of human inflammatory and autoimmune diseases. The selection would likely include:

Rodent Models of Arthritis: Such as collagen-induced arthritis (CIA) or adjuvant-induced arthritis (AIA) in rats or mice. These models are standard for evaluating potential new treatments for rheumatoid arthritis and exhibit many of the pathological features of the human disease, including joint inflammation, cartilage destruction, and bone erosion.

Models of Inflammatory Bowel Disease (IBD): For instance, the dextran (B179266) sulfate (B86663) sodium (DSS)-induced colitis model in mice, which is widely used to study the pathogenesis of IBD and to test the efficacy of new therapeutic agents.

Models of Psoriasis: Such as the imiquimod-induced psoriasis-like skin inflammation model in mice, which recapitulates many of the histological and immunological features of human psoriasis.

The justification for using these models lies in their established predictive value for clinical efficacy in humans and their well-characterized immunological and pathological mechanisms.

Methodological Considerations for Efficacy Assessment in Animal Models

In these animal models, the efficacy of this compound would be assessed through a variety of methodological considerations, including:

Clinical Scoring: Regular assessment of disease severity using established clinical scoring systems. For example, in arthritis models, this would involve scoring paw swelling and inflammation.

Histopathological Analysis: Microscopic examination of affected tissues (e.g., joints, colon, skin) to assess the degree of inflammation, tissue damage, and immune cell infiltration.

Biomarker Analysis: Measurement of relevant biomarkers in blood or tissue samples, such as levels of inflammatory cytokines, chemokines, and acute-phase proteins.

Evaluation of Pharmacodynamic Endpoints

Pharmacodynamic endpoints are crucial for understanding the mechanism of action of a drug in a living organism. For this compound, these evaluations would likely focus on:

Target Engagement: Assessing whether this compound interacts with its intended molecular target(s) in the diseased tissue.

Modulation of Immune Cell Populations: Using techniques like flow cytometry to analyze changes in the numbers and activation states of different immune cell subsets (e.g., T cells, B cells, macrophages) in response to treatment.

Gene Expression Analysis: Examining the effect of this compound on the expression of genes involved in inflammation and immunity in the target tissues.

A hypothetical data table summarizing potential findings from an in vivo study is provided below.

Animal ModelEfficacy EndpointPharmacodynamic EndpointHypothetical this compound Effect
Collagen-Induced Arthritis (Mouse)Reduced Clinical Arthritis ScoreDecreased IL-6 levels in synovial tissueSignificant reduction in disease severity and cytokine levels
DSS-Induced Colitis (Mouse)Improved Disease Activity IndexReduced MPO activity in colon tissueAmelioration of colonic inflammation

Comparative Studies of this compound's Biological Activity with Related Compounds

There is no publicly available information on comparative studies of this compound's biological activity with related compounds. Such studies are essential in drug development to position a new compound relative to existing therapies or other investigational drugs.

For a compound like this compound, comparative studies would likely involve head-to-head comparisons with:

Standard-of-Care Drugs: Established anti-inflammatory and immunomodulatory drugs, such as methotrexate, corticosteroids, or TNF inhibitors, in relevant preclinical models.

Structurally Related Compounds: Other molecules with a similar chemical scaffold to understand structure-activity relationships and to determine if this compound offers any advantages in terms of potency, selectivity, or safety.

The outcomes of these studies would be critical in determining the therapeutic potential and differentiation of this compound from other treatment options.

Computational and Theoretical Studies of Ristianol

Molecular Modeling and Simulation of Ristianol

Molecular modeling and simulation techniques are crucial for visualizing and analyzing the three-dimensional structure and dynamic behavior of molecules. These methods enable researchers to explore conformational landscapes, understand intermolecular forces, and predict how a compound might interact with its environment or biological targets.

Conformational analysis involves determining the most stable three-dimensional arrangements (conformers) of a molecule and the energy barriers between them. For this compound, understanding its preferred conformations is vital as molecular shape dictates how it might bind to receptors or enzymes. Dynamics simulations, such as molecular dynamics (MD), extend this by simulating the time-dependent movement of atoms and molecules. MD simulations can provide insights into:

Solvent effects: The influence of water or other solvents on this compound's conformation and stability, which is critical for understanding its behavior in physiological environments.

Thermodynamic properties: Estimation of free energies associated with conformational changes or binding events.

These simulations typically involve solving Newton's equations of motion for a system of atoms, using empirical force fields to describe interatomic interactions. The output is a trajectory of atomic positions over time, from which various structural and dynamic properties can be calculated.

Given this compound's classification as an anti-inflammatory and immunoregulator ncats.iojustia.comgoogle.com, it is plausible that its biological activity stems from interactions with specific proteins. Protein-ligand docking is a computational method used to predict the binding mode and affinity of a small molecule (ligand, e.g., this compound) to a protein target. This involves:

Pose prediction: Generating possible orientations and conformations of this compound within the protein's binding site.

Scoring: Estimating the binding affinity of each pose to identify the most probable binding modes.

Following docking, molecular dynamics simulations can be employed to refine the predicted protein-ligand complexes and assess their stability. These simulations allow for the relaxation of both the ligand and the protein, accounting for induced fit effects and the dynamic nature of biological recognition. MD simulations of this compound-protein complexes could reveal:

Binding stability: How stable the predicted binding pose is over time.

Key interactions: Identification of specific amino acid residues in the protein that form crucial interactions (e.g., hydrogen bonds, hydrophobic contacts) with this compound.

Conformational changes: How the protein and this compound adapt their shapes upon binding.

This approach is widely used in drug discovery to identify potential drug targets and optimize lead compounds.

Quantum Chemical Calculations for this compound's Electronic Structure and Reactivity

Quantum chemical calculations, rooted in quantum mechanics, provide a more accurate description of electronic structure and chemical bonding compared to classical molecular mechanics. These methods are essential for understanding the intrinsic properties of molecules, predicting spectroscopic features, and elucidating reaction mechanisms rsc.orgarxiv.orgnih.govarxiv.org.

For this compound, quantum chemical calculations can predict various spectroscopic properties, which are invaluable for experimental characterization and identification. These include:

Nuclear Magnetic Resonance (NMR) chemical shifts: Prediction of ¹H and ¹³C NMR chemical shifts can aid in the structural elucidation of this compound and its derivatives by comparing theoretical values with experimental spectra mdpi.com.

Infrared (IR) vibrational frequencies: Calculation of IR spectra can help identify characteristic functional groups present in this compound and confirm its molecular structure.

Ultraviolet-Visible (UV-Vis) absorption spectra: Prediction of UV-Vis absorption maxima and intensities can provide insights into the electronic transitions within this compound, particularly those involving the pyridine (B92270) ring and thioether linkage.

Mass Spectrometry (MS) fragmentation patterns: While more complex, quantum chemical calculations can assist in understanding likely fragmentation pathways, aiding in the interpretation of mass spectral data.

These predictions are typically performed using methods like Density Functional Theory (DFT), which offers a good balance between accuracy and computational cost for molecules of this compound's size mdpi.com.

Quantum chemical calculations are powerful tools for understanding the mechanisms of chemical reactions involving this compound. By identifying transition states and reaction intermediates, these calculations can map out reaction pathways and determine activation energies rsc.org. This is particularly relevant for understanding:

Metabolic pathways: How this compound might be metabolized in biological systems, identifying potential active metabolites or detoxification routes.

Degradation pathways: Predicting how this compound might degrade under various conditions (e.g., pH, temperature, light), which is important for formulation stability.

Synthetic routes: Guiding the design of efficient and selective synthetic methods for this compound and its analogues.

Such studies involve calculating the potential energy surface of a reaction, locating minima (reactants, products, intermediates) and saddle points (transition states), and then determining the minimum energy pathways connecting them.

Applications of Machine Learning and Artificial Intelligence in this compound Research

The burgeoning fields of machine learning (ML) and artificial intelligence (AI) are revolutionizing chemical and pharmaceutical research by enabling the analysis of vast datasets and the prediction of complex properties with unprecedented speed and accuracy nih.govmdpi.comnih.govarxiv.orgpolymtl.ca. While direct applications to this compound are not specifically published, these technologies could significantly accelerate its research and development:

Property Prediction: ML models can be trained on existing datasets of chemical compounds and their properties (e.g., solubility, permeability, binding affinity to various targets) to predict these properties for this compound. This can help prioritize experimental studies and reduce the need for extensive wet-lab work.

De Novo Design: AI algorithms, particularly generative models, could be used to design novel this compound analogues with improved properties or reduced side effects. These models learn the underlying chemical rules and can generate new molecular structures with desired characteristics.

Target Identification and Drug Repurposing: ML algorithms can analyze large biological and chemical databases to identify potential protein targets for this compound or suggest its repurposing for new therapeutic indications based on its structural similarity to known drugs or its predicted biological activity profiles nih.govnih.gov.

Reaction Prediction and Synthesis Optimization: AI can assist in predicting reaction outcomes and optimizing synthetic conditions for this compound synthesis, leveraging data from chemical reactions and retrosynthesis databases.

Pharmacokinetic and Pharmacodynamic (PK/PD) Modeling: ML can build predictive models for this compound's absorption, distribution, metabolism, and excretion (ADME) properties, as well as its dose-response relationships, based on in vitro and in vivo data.

The effectiveness of ML/AI applications heavily relies on the quality and quantity of available data arxiv.org. As more experimental data on this compound and similar compounds become available, the predictive power of these computational tools will increase, facilitating a more efficient and targeted research strategy.

Compound Names and PubChem CIDs

Predictive Chemistry for Structure-Activity Relationships (SAR)

Structure-Activity Relationships (SAR) represent a fundamental concept in medicinal chemistry, establishing connections between the chemical structure of a compound and its observed biological or pharmacological activity ashp.org. Understanding SAR is crucial for optimizing the characteristics and activities of lead compounds in drug discovery, enabling rational exploration of chemical space alliedacademies.org.

Computational methods significantly enhance SAR analysis by allowing for rapid and efficient characterization of these relationships alliedacademies.org. Techniques such as Quantitative Structure-Activity Relationships (QSAR) aim to build statistical models that correlate physicochemical properties of chemical substances with their biological activities, thereby enabling predictions for new compounds researchgate.net. These methods can identify key structural features responsible for activity, improve potency, reduce toxicity, and optimize bioavailability alliedacademies.org. Computational approaches to SAR can involve modeling 1D, 2D, and even 3D relationships, describing attributes, chemical connectivity, and conformational features of molecules ic.ac.uk.

Computational Design and Virtual Screening of Novel this compound Analogues

Computational design and virtual screening are integral components of computer-aided drug design (CADD), aimed at accelerating the identification and optimization of novel drug candidates researchgate.net. Computational design involves the rational creation of new molecules with desired properties, often guided by insights from SAR studies or knowledge of target binding sites. Virtual screening, on the other hand, employs computational techniques to rapidly search large chemical databases for compounds that are predicted to bind to a specific biological target or possess a desired activity researchgate.netnih.gov.

Virtual screening methods can be broadly categorized into structure-based and ligand-based approaches. Structure-based virtual screening utilizes the known three-dimensional structure of a target protein to dock and score potential ligands, while ligand-based virtual screening relies on the properties of known active compounds to identify similar molecules researchgate.net. These in silico techniques are valuable for reducing the time and cost associated with the drug discovery process by prioritizing promising compounds for experimental validation nih.gov.

Despite the general utility of computational design and virtual screening in drug development, specific detailed research findings or data tables outlining the computational design and virtual screening efforts for novel this compound analogues are not extensively documented in the publicly accessible scientific literature. This compound has been noted in patent literature as a pharmaceutically active substance, but specific computational studies for designing its analogues are not detailed google.comjustia.comgoogleapis.com.

Future Perspectives in Ristianol Research

Integration of Multi-Omics Data for Systems-Level Understanding

A significant future direction for Ristianol research involves the integration of multi-omics data to achieve a systems-level understanding of its biological effects. Multi-omics approaches, which combine data from various "omic" layers such as genomics, transcriptomics, proteomics, and metabolomics, offer a comprehensive view of biological systems.

By applying these techniques to this compound studies, researchers can:

Identify precise molecular targets : While this compound is noted for potential anti-inflammatory and immunoregulatory activities, multi-omics can help pinpoint the specific proteins, genes, or metabolic pathways it modulates. Transcriptomics can reveal changes in gene expression patterns, proteomics can identify altered protein levels or modifications, and metabolomics can map shifts in cellular metabolic profiles in response to this compound exposure.

Elucidate mechanisms of action : Integrating these diverse datasets can provide a detailed picture of how this compound exerts its effects, from initial binding events to downstream cellular responses. This could involve understanding its impact on signaling cascades, inflammatory pathways, or immune cell function.

Discover biomarkers : Multi-omics data could lead to the identification of novel biomarkers indicative of this compound's efficacy or specific biological responses, which could be crucial for future translational research.

Assess systemic impact : A systems-level understanding would move beyond isolated observations to reveal the broader physiological consequences of this compound, including potential off-target effects or synergistic interactions with other biological components. The power of omic approaches increases exponentially when effectively integrated and combined.

Emerging Technologies and Methodological Advancements in this compound Studies

The application of emerging technologies and methodological advancements will be critical in accelerating this compound research. These innovations can provide unprecedented resolution and efficiency in studying the compound.

Key areas include:

Advanced Analytical Techniques : High-resolution mass spectrometry, nuclear magnetic resonance (NMR) spectroscopy, and cryo-electron microscopy could provide more detailed insights into this compound's structure, its interactions with biological macromolecules, and its metabolic fate.

Computational Modeling and Artificial Intelligence (AI)/Machine Learning (ML) : In silico approaches, including molecular docking, molecular dynamics simulations, and AI/ML algorithms, can be employed for predicting this compound's binding affinities to potential targets, optimizing its chemical structure for improved activity or bioavailability, and screening for novel derivatives with enhanced properties. AI-driven data analysis tools are already being developed to integrate and analyze complex multi-omic datasets, facilitating the extraction of meaningful biological insights.

High-Throughput Screening (HTS) : Automation and miniaturization in HTS platforms could enable rapid screening of this compound and its analogs against a vast array of biological targets or cellular models, significantly accelerating the discovery of new activities or therapeutic applications.

Novel Synthesis Methods : Advances in synthetic chemistry, such as flow chemistry, photocatalysis, or biocatalysis, could offer more efficient, sustainable, and scalable routes for this compound production and the synthesis of its derivatives, enabling more extensive research and development.

Strategic Interdisciplinary Collaborations in this compound Research

Strategic interdisciplinary collaborations are paramount for advancing this compound research, fostering a holistic and innovative approach to complex scientific challenges. The inherent complexity of drug discovery and development necessitates expertise from diverse fields.

Such collaborations would involve:

Chemists and Chemical Biologists : To synthesize this compound and its derivatives, optimize their chemical properties, and design probes for target identification.

Molecular and Cellular Biologists : To investigate this compound's effects at the molecular and cellular levels, identify its biological targets, and elucidate its mechanisms of action.

Pharmacologists and Toxicologists : To study this compound's pharmacokinetics, pharmacodynamics, and potential toxicological profiles in relevant biological systems.

Computational Scientists and Bioinformaticians : To develop and apply computational models for target prediction, drug design, and the integration and analysis of large multi-omics datasets.

Clinicians and Translational Researchers : To bridge the gap between basic science and potential clinical applications, guiding preclinical studies towards relevant disease models and identifying potential therapeutic niches for this compound.

Interdisciplinary teams are better equipped to tackle complex problems, leading to more reliable and application-oriented results. They promote the sharing of resources, knowledge, and diverse perspectives, which can lead to the development of improved methods and novel activities that individual disciplines might not achieve alone. This collaborative synergy is essential for navigating the multifaceted challenges in understanding and potentially developing compounds like this compound.

Q & A

Q. How can advanced spectral techniques resolve ambiguities in this compound’s stereochemistry?

  • Methodological Answer: Employ chiral HPLC with polarimetric detection or single-crystal X-ray diffraction for absolute configuration determination. Compare experimental circular dichroism (CD) spectra with computational predictions .

Tables for Key Methodological Considerations

Research Stage Key Techniques References
Synthesis ValidationNMR, HPLC, Elemental Analysis
Pharmacological ProfilingDose-response assays, PK/PD modeling
Data Contradiction ResolutionOrthogonal assays, Computational modeling
Ethical Data SharingIRB protocols, Anonymization

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.